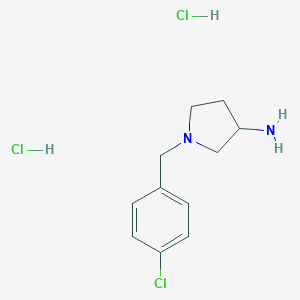

1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride

Overview

Description

Synthesis Analysis

The synthesis of related pyrrolidine derivatives often involves cycloaddition reactions or interactions with azomethine ylides, providing a methodological framework for producing compounds with significant structural similarities to 1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride. For instance, substituted chromones reacting with nonstabilized azomethine ylides can lead to the formation of 1-benzopyrano[2,3-c]pyrrolidines and related structures through diastereoselective processes (Sosnovskikh et al., 2014).

Molecular Structure Analysis

The detailed molecular structure of related compounds, such as isomeric chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]anilines, reveals the planar nature of the iminopyrrole backbone, which is significant for understanding the molecular geometry of 1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride. These structures provide insights into the spatial arrangement and potential reactivity of the molecule (Su et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of pyrrolidine derivatives, including potential reactions involving azomethine ylides or other cycloaddition processes, can be extrapolated to understand the chemical behavior of 1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride. These reactions often result in the formation of complex heterocyclic structures, indicating the compound's utility in synthesizing diverse chemical entities (Korotaev et al., 2013).

Scientific Research Applications

Stereoselectivity in Calcium Antagonists

- Stereoselectivity of a potent calcium antagonist: The synthesis and evaluation of four enantiomers of a calcium antagonist related to 1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride were investigated. This study focused on the binding affinity and coronary vasodilating activity, highlighting the significance of stereoselectivity in pharmacological effectiveness (Tamazawa et al., 1986).

Crystal Structure Analysis

- Synthesis and Crystal Structure of Schiff Base Compounds: Research on Schiff base compounds structurally similar to 1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride revealed insights into their crystal structure and potential antibacterial activities. This study emphasizes the importance of molecular structure in determining the biological activities of such compounds (Wang, Nong, Sht, Qi, 2008).

Synthesis of Derivatives for Potential Applications

- Synthesis of Tetrahydropyrido[3,4-d]pyrimidine Derivatives: A study involving the synthesis of derivatives of a compound structurally related to 1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride focused on potential applications in various fields. The process involved several chemical reactions, highlighting the compound's versatility in derivative synthesis (Kuznetsov, Chapyshev, 2007).

Anticancer Agent Synthesis

- Synthesis of Anticancer Agents: The synthesis of compounds containing a pyrrolidinyl moiety, akin to 1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride, was explored for their potential as anticancer agents. This research sheds light on the role of such compounds in developing new anticancer medications (Redda et al., 2011).

Small Molecule Anticancer Drug Synthesis

- Synthesis of Intermediate for Anticancer Drugs: Another study focused on the synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, an intermediate in small molecule anticancer drugs. This compound shares structural similarities with 1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride, highlighting its importance in drug development (Zhang, Cao, Xu, Wang, 2018).

properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2.2ClH/c12-10-3-1-9(2-4-10)7-14-6-5-11(13)8-14;;/h1-4,11H,5-8,13H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRZMXYRBJTLPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC2=CC=C(C=C2)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593665 | |

| Record name | 1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride | |

CAS RN |

169452-11-3 | |

| Record name | 1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide](/img/structure/B61676.png)

![1-Azaspiro[4.4]nonane-2,6-dione](/img/structure/B61687.png)